molecular formula C46H67Cl2N2PRu B8290911 benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium

Cat. No.: B8290911
M. Wt: 851.0 g/mol
InChI Key: VSOPGQNVSUHOIR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is a ruthenium-based compound known for its application as a catalyst in various chemical reactions. It is particularly recognized for its role in olefin metathesis, a reaction that involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium typically involves the reaction of a ruthenium precursor with 1,3-dimesitylimidazolidin-2-id-2-yl and tricyclohexylphosphine ligands. The reaction is carried out under an inert atmosphere, often using a glovebox or Schlenk line techniques to prevent contamination from moisture and oxygen .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium undergoes various types of reactions, including:

Common Reagents and Conditions

    Olefin Metathesis: Common reagents include alkenes and dienes.

    Substitution Reactions: Reagents include various ligands such as phosphines, amines, and carbenes.

Major Products Formed

Mechanism of Action

The mechanism of action of benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium involves the coordination of the ruthenium center with the olefin substrate. This coordination facilitates the scission and regeneration of carbon-carbon double bonds, leading to the redistribution of alkene fragments. The molecular targets include the carbon-carbon double bonds in the substrate molecules, and the pathways involved are those of olefin metathesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium is unique due to its specific ligand environment, which provides enhanced stability and reactivity in olefin metathesis reactions. This makes it particularly effective in the synthesis of complex molecules and polymers .

Properties

IUPAC Name

benzylidene(dichloro)ruthenium;1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ide;tricyclohexylphosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-13H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q-1;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOPGQNVSUHOIR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN([CH-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H67Cl2N2PRu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

851.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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